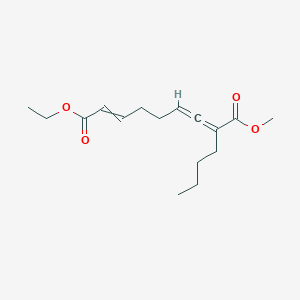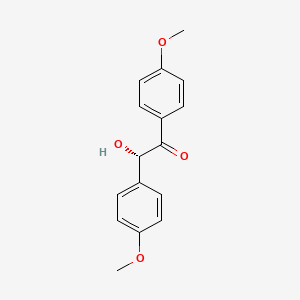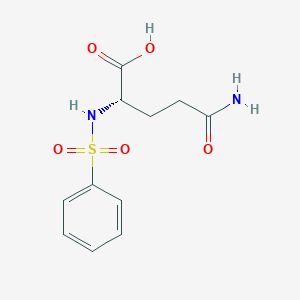
(2S)-5-amino-2-(benzenesulfonamido)-5-oxopentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-5-amino-2-(benzenesulfonamido)-5-oxopentanoic acid: is an organic compound that features both amino and sulfonamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-5-amino-2-(benzenesulfonamido)-5-oxopentanoic acid typically involves the following steps:
Starting Material: The synthesis begins with the selection of appropriate starting materials, such as amino acids and benzenesulfonyl chloride.
Formation of Sulfonamide: The amino group of the starting material reacts with benzenesulfonyl chloride under basic conditions to form the sulfonamide intermediate.
Oxidation: The intermediate undergoes oxidation to introduce the oxo group, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.
Purification: Techniques such as crystallization, filtration, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group.
Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.
Substitution: The sulfonamide group can participate in substitution reactions, where the sulfonyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products:
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted sulfonamides.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of certain chemical transformations.
Biology:
Enzyme Inhibition: It may act as an inhibitor for specific enzymes, making it useful in studying enzyme mechanisms and developing enzyme inhibitors.
Medicine:
Drug Development: The compound’s structural features make it a potential candidate for drug development, particularly in designing inhibitors for diseases involving specific enzymes.
Industry:
Material Science: It can be used in the synthesis of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (2S)-5-amino-2-(benzenesulfonamido)-5-oxopentanoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity by forming a stable complex. This inhibition can occur through various pathways, including competitive, non-competitive, or allosteric inhibition.
Comparison with Similar Compounds
- (2S)-5-amino-2-(methylsulfonamido)-5-oxopentanoic acid
- (2S)-5-amino-2-(ethylsulfonamido)-5-oxopentanoic acid
- (2S)-5-amino-2-(propylsulfonamido)-5-oxopentanoic acid
Comparison:
- Structural Differences: The primary difference lies in the substituents attached to the sulfonamide group. While (2S)-5-amino-2-(benzenesulfonamido)-5-oxopentanoic acid has a benzene ring, the similar compounds have alkyl groups.
- Reactivity: The presence of the benzene ring in this compound may influence its reactivity and interaction with molecular targets, making it unique compared to its alkyl-substituted counterparts.
- Applications: The unique structural features of this compound may make it more suitable for specific applications, such as enzyme inhibition and drug development.
Properties
CAS No. |
157673-49-9 |
|---|---|
Molecular Formula |
C11H14N2O5S |
Molecular Weight |
286.31 g/mol |
IUPAC Name |
(2S)-5-amino-2-(benzenesulfonamido)-5-oxopentanoic acid |
InChI |
InChI=1S/C11H14N2O5S/c12-10(14)7-6-9(11(15)16)13-19(17,18)8-4-2-1-3-5-8/h1-5,9,13H,6-7H2,(H2,12,14)(H,15,16)/t9-/m0/s1 |
InChI Key |
ZADBINZGLOKFOS-VIFPVBQESA-N |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)N[C@@H](CCC(=O)N)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC(CCC(=O)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


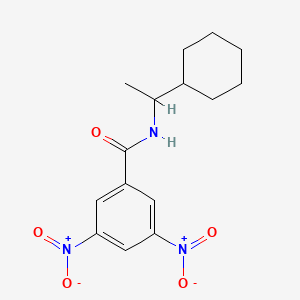

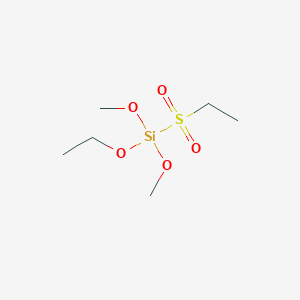
![Methanone, 1,3-phenylenebis[[4-(bromomethyl)phenyl]-](/img/structure/B14275002.png)
![Methyl 4-[(2,4-dichlorophenyl)methoxy]benzoate](/img/structure/B14275015.png)
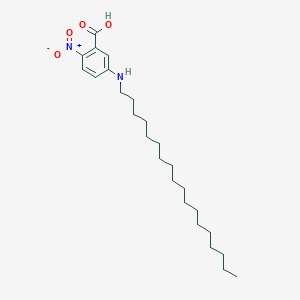

![(1R,2S)-2-[(2-bromophenyl)methyl]cyclohexan-1-ol](/img/structure/B14275047.png)
![4-Hydroxy-3-[3-(1-hydroxy-3,4-dioxonaphthalen-2-yl)-1,4-dioxonaphthalen-2-yl]naphthalene-1,2-dione](/img/structure/B14275050.png)
![2-[(1,2,5-Thiadiazol-3-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14275053.png)
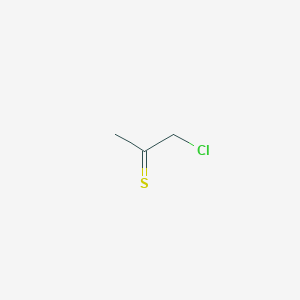
![2,5-Bis{[(4-ethenylphenyl)methyl]sulfanyl}-1,3,4-thiadiazole](/img/structure/B14275064.png)
